Z-9-Hexadecen-1-ol acetate

Descripción general

Descripción

Z-9-Hexadecen-1-ol acetate: . It is a long-chain fatty acid ester commonly found in pheromone blends of various insect species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-9-Hexadecen-1-ol acetate typically involves the esterification of Z-9-Hexadecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Z-9-Hexadecen-1-ol acetate can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form Z-9-Hexadecen-1-ol.

Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Z-9-Hexadecenal or Z-9-Hexadecenoic acid.

Reduction: Z-9-Hexadecen-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pheromone Research

Z-9-Hexadecen-1-ol acetate plays a significant role in the study of insect pheromones. It has been identified as a key component in the pheromone blend of various moth species, particularly in the context of sexual attraction and mating behavior.

- Case Study : Research conducted on the moth species Helicoverpa zea demonstrated that this compound is effective in attracting male moths during field trials. The compound was shown to enhance capture rates when used in traps, indicating its potential utility in pest management strategies aimed at controlling populations of agricultural pests .

Virology

The compound has also exhibited antiviral properties. Studies have indicated that this compound possesses virucidal activity against herpes simplex virus type 2 (HSV-2) at specific concentrations.

- Research Findings : In vitro experiments revealed that at a concentration of 10 mM, this compound significantly reduced viral replication, suggesting its potential as a therapeutic agent against viral infections .

Agricultural Applications

This compound is increasingly being explored for its applications in sustainable agriculture, particularly as an insect attractant and as part of integrated pest management (IPM) systems.

Insect Attractant

The compound's efficacy as an attractant for specific insect species makes it valuable in developing eco-friendly pest control methods.

| Application Area | Description |

|---|---|

| Pest Management | Used in traps to attract target pests, reducing reliance on chemical pesticides. |

| Behavioral Studies | Helps researchers understand mating behaviors and ecological interactions among species. |

Mecanismo De Acción

Z-9-Hexadecen-1-ol acetate exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a series of behavioral responses such as attraction or mating . The molecular targets are typically G-protein coupled receptors that activate downstream signaling pathways leading to the observed behavioral changes .

Comparación Con Compuestos Similares

- Z-9-Hexadecenal

- Z-11-Hexadecenal

- Z-7-Hexadecen-1-ol acetate

- Z-11-Hexadecen-1-ol acetate

- Z-9-Hexadecen-1-ol

Uniqueness: Z-9-Hexadecen-1-ol acetate is unique due to its specific double bond position and acetate functional group, which confer distinct olfactory properties. This makes it particularly effective in mimicking natural pheromone blends used by certain moth species .

Actividad Biológica

Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is a long-chain fatty acid ester with significant biological activity, particularly in the realm of insect communication and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

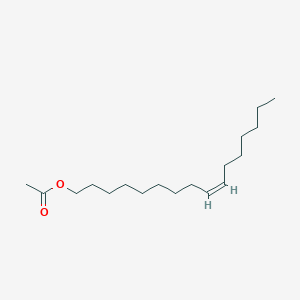

Chemical Structure and Properties

This compound has the molecular formula and features a long hydrocarbon chain with a double bond at the ninth carbon position. The presence of a hydroxyl group (-OH) and an acetate group (-OCOCH₃) contributes to its unique chemical properties. This compound is primarily found in the pheromone glands of certain moth species, where it plays a crucial role in mating behaviors.

Pheromonal Function

One of the most notable biological activities of this compound is its role as a pheromone in insects. It is recognized for its ability to attract mates, significantly influencing reproductive behaviors in species such as Helicoverpa assulta and other moths. The compound interacts with specific olfactory receptors in these insects, triggering behavioral responses that facilitate mating success.

Antimicrobial Properties

Recent studies have suggested that this compound may exhibit antimicrobial activity against certain bacteria and fungi. While the extent of this activity is still under investigation, preliminary data indicate potential therapeutic applications in combating microbial infections. Further research is needed to elucidate the specific mechanisms behind these antimicrobial effects.

The primary mechanism through which this compound exerts its biological effects involves interaction with olfactory receptors. Upon binding to these receptors, it initiates a signal transduction pathway that leads to behavioral changes in insects.

Biochemical Pathways

The compound's interaction with olfactory receptors activates the olfactory signal transduction pathway, which is crucial for the perception of pheromones. This pathway involves various enzymes and proteins that mediate the sensory response, ultimately influencing mating behaviors.

Case Study: Moth Behavior

A study focusing on Helicoverpa assulta demonstrated that the presence of this compound in pheromone traps significantly increased male moth attraction compared to traps without this compound. This finding underscores its effectiveness as a pheromone component and highlights its potential use in pest management strategies.

Antiviral Activity

In laboratory settings, this compound has shown potential virucidal activity against herpes simplex virus type 2 (HSV-2) at concentrations around 10 mM. This suggests that compounds with similar structures may be explored for antiviral applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Z-9-Hexadecene | C₁₆H₃₂ | Unsaturated hydrocarbon; used in industrial applications |

| Z-9-Octadecenyl acetate | C₁₈H₃₄O₂ | Similar structure; found in different insect species |

| E-9-Octadecenoic acid | C₁₈H₃₄O₂ | Unsaturated fatty acid; involved in lipid metabolism |

This compound stands out due to its specific double bond configuration and its critical role as a pheromone component, which distinguishes it from other similar compounds that lack such biological significance.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the esterification of Z-9-Hexadecen-1-ol with acetic acid or acetic anhydride under acidic conditions. Industrially, this compound is utilized in formulating pheromone traps for agricultural pest management, showcasing its practical applications beyond basic research.

Propiedades

IUPAC Name |

[(Z)-hexadec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKBQCYSUVICLV-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34010-20-3 | |

| Record name | (Z)-9-Hexadecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hexadecen-1-ol, acetate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecenyl acetate, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3V5G565CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Z-9-Hexadecen-1-ol acetate in the sexual communication of Heliothis subflexa?

A1: this compound is a minor component of the sex pheromone blend produced by female Heliothis subflexa moths [, ]. While not the primary attractant, its presence in the blend, alongside other components like Z-11-hexadecenal and Z-11-hexadecen-1-ol, is crucial for successful mate attraction and recognition [, ]. Research suggests that variations in the ratios of these components can influence male attraction, highlighting the importance of understanding the complete pheromone profile [, ].

Q2: How does the production of this compound in Heliothis subflexa compare to other species like Heliothis virescens?

A2: Research indicates that Heliothis subflexa and Heliothis virescens, while closely related, exhibit distinct pheromone profiles []. Heliothis subflexa females produce this compound as part of their pheromone blend, whereas this compound has not been identified in the emissions of Heliothis virescens []. Furthermore, the ratios of other pheromone components, such as Z-11-hexadecenal and its corresponding alcohol and acetate esters, differ significantly between these species []. This difference underscores the species-specificity of pheromone blends and their role in reproductive isolation.

Q3: Have there been any studies on the use of this compound in pest management strategies for Heliothis subflexa?

A3: While the research primarily focuses on identifying and characterizing the pheromone components of Heliothis subflexa, the findings have implications for pest management [, ]. Understanding the precise blend and ratios of components, including this compound, is crucial for developing effective pheromone-based trapping systems for monitoring and potentially controlling Heliothis subflexa populations []. By exploiting the insects' natural communication system, such strategies offer environmentally friendly alternatives to traditional insecticides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.